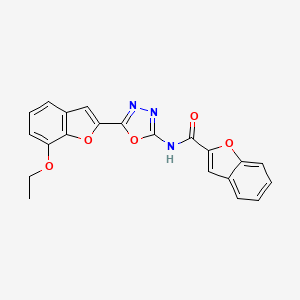

![molecular formula C22H18N2O3S B2854872 N-[2-(1,3-苯并噻唑-2-基)苯基]-2,4-二甲氧基苯甲酰胺 CAS No. 477569-54-3](/img/structure/B2854872.png)

N-[2-(1,3-苯并噻唑-2-基)苯基]-2,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes .科学研究应用

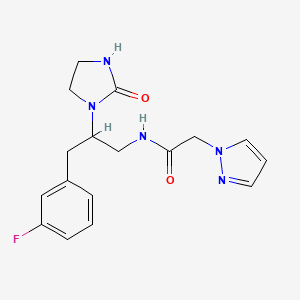

抗肿瘤特性及机制

包括 N-[2-(1,3-苯并噻唑-2-基)苯基]-2,4-二甲氧基苯甲酰胺在内的苯并噻唑衍生物,已显示出对各种癌细胞系具有有效的抗肿瘤活性。研究重点阐述了它们通过不同机制抑制癌细胞增殖的能力,包括诱导细胞凋亡、与 DNA 相互作用以及调节特定细胞通路。

选择性抑制活性:一系列 2-苯基苯并噻唑类对肺癌、结肠癌和乳腺癌细胞系表现出有效且选择性的抑制活性。构效关系研究表明,苯并噻唑环上的特定取代基对其抗增殖活性至关重要,化合物在敏感细胞系中表现出低纳摩尔 GI(50) 值 (Mortimer 等,2006)。

凋亡诱导:研究了某些 N-1,3-苯并噻唑-2-基苯甲酰胺衍生物对人肝细胞肝癌和乳腺癌细胞系的抗增殖活性。这些化合物对细胞生长表现出显着的抑制作用,其中一些诱导细胞凋亡,特别是在乳腺癌细胞系中 (Corbo 等,2016)。

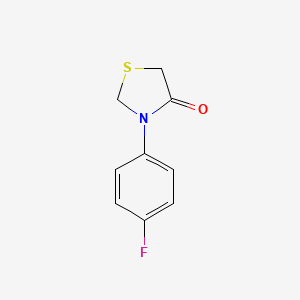

抗惊厥和苯二氮卓受体激动剂:对 4-噻唑烷酮衍生物的研究揭示了它们的抗惊厥活性以及与苯二氮卓受体的相互作用。这些化合物虽然主要因其神经学效应而被研究,但也证明了苯并噻唑衍生物的多样生物活性及其在各种治疗领域的潜力 (Faizi 等,2017)。

光物理性质:对苯基苯并恶唑类有机化合物(包括具有苯并噻唑单元的化合物)的研究表明,由于分子旋转受限,在凝聚态下发射增强。此特性对于材料科学和生物成像中的应用至关重要,突出了苯并噻唑衍生物的多功能性 (Li 等,2015)。

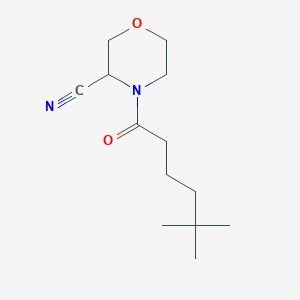

钙拮抗活性:已研究苯并噻唑啉衍生物的 Ca2+ 拮抗活性,证明了苯并噻唑骨架在心血管研究中的潜力。这些化合物在体外和体内模型中表现出有效的活性,提供了超越肿瘤学的治疗潜力的见解 (Yamamoto 等,1988)。

作用机制

Target of Action

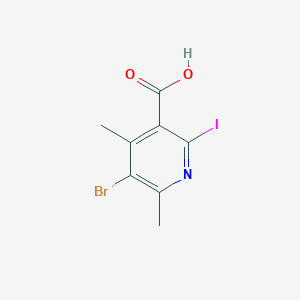

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production , which is a crucial component in the synthesis of nucleic acids and amino acids.

Pharmacokinetics

The log kow (kowwin v167 estimate) = 337 , which suggests that the compound may have good absorption and distribution characteristics due to its lipophilicity.

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity , suggesting that they may inhibit the growth and proliferation of Mycobacterium tuberculosis.

Action Environment

The stability and efficacy of benzothiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

未来方向

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-14-11-12-16(19(13-14)27-2)21(25)23-17-8-4-3-7-15(17)22-24-18-9-5-6-10-20(18)28-22/h3-13H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITKRVMQDIDREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide](/img/structure/B2854789.png)

![1-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2854790.png)

![(1R,3s,5S)-N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2854791.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2854792.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2854794.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2854796.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B2854797.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dimethylphenyl)amino]acetamide](/img/structure/B2854798.png)

![2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2854802.png)